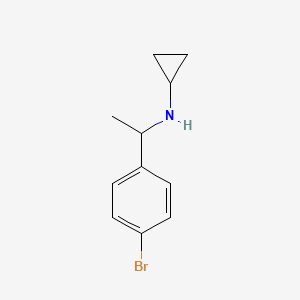![molecular formula C7H14N2O3 B3316426 2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid CAS No. 953891-89-9](/img/structure/B3316426.png)
2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid
Vue d'ensemble
Description
“2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid” is a chemical compound with the CAS Number: 953891-89-9 . It has a molecular weight of 174.2 and is also known as N-[(ethylamino)carbonyl]-2-methylalanine . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O3/c1-4-8-6(12)9-7(2,3)5(10)11/h4H2,1-3H3,(H,10,11)(H2,8,9,12) . This code provides a specific representation of the molecule’s structure. Unfortunately, a detailed structural analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
This compound is a colorless, crystalline solid . It has a high melting point, greater than 200°C , and is soluble in water . The compound’s solubility can be influenced by the pH of the solvent and the nature of its R-group .Applications De Recherche Scientifique
Food and Beverage Industry
L-Theanine is a non-protein amino acid that contributes to the unique flavor of tea . It’s one of the umami components of green tea and is commercially developed as a valuable ingredient for various applications in the food and beverage industries .
Pharmaceutical Industry
Due to its various health functions, L-Theanine is also used in the pharmaceutical industry . It has been shown to have beneficial effects across species and disease models, including protecting cardiovascular function, reducing stress, improving immunity, and reducing tumors .
Health Care Products
L-Theanine has been demonstrated to have beneficial physiological functions such as relaxation, cognition improvement, antitumor, antihypertension, nervous system protection, and immune response activation . Therefore, it is widely applied in health care products .
Biotechnological Production
L-Theanine is mass-produced by plant extraction, chemical synthesis, or enzymatic transformation in factories . Biotechnologically relevant enzymes and proteins have been developed for the efficient and specific synthesis of L-Theanine .
Dietary Supplements
L-Theanine was first approved to be a dietary supplement for beverages and food in Japan in 1964 . It falls under the category of “generally regarded as safe” (GRAS) according to the Food and Drug Administration (FDA) .
Large-Scale Production Challenges
The review also gives insight into the challenges of L-Theanine production on a large scale, as well as directions for future research . This includes the development of more efficient production methods and the exploration of new applications for this versatile compound .
Mécanisme D'action
Target of Action
It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis, neurotransmitter regulation, and immune function.
Biochemical Pathways
Given its structural similarity to amino acids, it may be involved in pathways related to amino acid metabolism . Amino acids are fundamental to numerous metabolic pathways, including protein synthesis, neurotransmitter production, and energy metabolism.
Pharmacokinetics
They are metabolized in various tissues, particularly the liver, and excreted via the kidneys .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
2-(ethylcarbamoylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4-8-6(12)9-7(2,3)5(10)11/h4H2,1-3H3,(H,10,11)(H2,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICOUUMAOVAZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B3316347.png)

![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B3316363.png)
![2'-Fluoro-4'-ethyl-4-[2-(4-pentylcyclohexyl)ethyl]biphenyl](/img/structure/B3316371.png)
![1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B3316372.png)

![2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid](/img/structure/B3316380.png)


![1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3316435.png)
![N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide](/img/structure/B3316443.png)
![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one](/img/structure/B3316446.png)

